Carmustine Gliadel Wafer Local Drug Concentration: 100-Fold Higher vs. Systemic Carmustine
Carmustine delivered via biodegradable Gliadel® wafers achieves local interstitial drug concentrations up to 100-fold higher than those attainable with systemic intravenous carmustine administration [1]. This differentiation is specific to the implantable formulation and is not achievable with oral lomustine or intravenous nimustine.
| Evidence Dimension | Local tumor bed drug concentration |
|---|---|
| Target Compound Data | Concentrations elevated up to 100-fold over systemic delivery |
| Comparator Or Baseline | Systemic intravenous carmustine (BCNU) |
| Quantified Difference | Up to 100-fold higher local concentration |
| Conditions | Controlled-release polymer wafer implanted into surgical cavity of high-grade glioma |
Why This Matters
This enables procurement decisions favoring Gliadel® wafers for research models requiring high local tumor bed exposure while minimizing systemic toxicity.
- [1] De Bonis P, et al. Safety and efficacy of Gliadel wafers for newly diagnosed and recurrent glioblastomas. Acta Neurochir (Wien). 2012;154(8):1379-1381. View Source
